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Compound of Interest

Compound Name: 1,9-Nonanediol diacrylate

Cat. No.: B034821

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to
characterize 1,9-Nonanediol diacrylate, a key monomer in polymer synthesis for various
applications, including in the biomedical and pharmaceutical fields. This document details the
expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental
protocols and workflow visualizations.

Introduction

1,9-Nonanediol diacrylate (NDA) is a difunctional acrylate monomer with a nine-carbon
aliphatic chain separating two acrylate moieties. Its structure, particularly the long, flexible
nonane chain and the reactive acrylate groups, dictates the physical and chemical properties of
the resulting polymers. Accurate spectroscopic characterization is crucial for confirming the
identity and purity of the monomer, which is essential for ensuring the reproducibility and
performance of the final polymeric materials.

Spectroscopic Data

The following sections present the expected quantitative data from the primary spectroscopic
techniques used to characterize 1,9-Nonanediol diacrylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,9-Nonanediol
diacrylate. Both *H and 3C NMR provide detailed information about the chemical environment

of each atom.
2.1.1. 'H NMR Spectroscopy

The *H NMR spectrum of 1,9-Nonanediol diacrylate is characterized by distinct signals
corresponding to the vinyl protons of the acrylate groups and the methylene protons of the
nonane chain. The vinyl protons exhibit complex splitting patterns due to geminal, cis, and
trans couplings.

Table 1: Predicted *H NMR Chemical Shifts for 1,9-Nonanediol Diacrylate

. . Coupling
Chemical Shift () L
Protons . Multiplicity Constants (J) Hz
ppm (Predicted)

(Typical)
J_trans_ = 17.4,
=CHz2 (trans to C=0) ~6.40 dd
J gem_=15
. J _cis_=10.5,
=CH: (cis to C=0) ~5.85 dd
J gem_=15
. J trans_=17.4,
-CH= (vinyl) ~6.12 dd ]
J cis_ =105
-O-CH2- ~4.15 t J=6.7
-CH:- (adjacent to O-
~1.65 p
CH2)
-CH:- (central chain) ~1.30-1.40 m

Note: Predicted chemical shifts are based on computational models and may vary slightly from
experimental values.

2.1.2. 13C NMR Spectroscopy
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The 3C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 1,9-Nonanediol Diacrylate

Carbon Chemical Shift () ppm (Predicted)
C=0 (ester carbonyl) ~166.0

=CHg2 (vinyl) ~128.5

-CH= (vinyl) ~130.5

-O-CHz2- ~64.7

-CH:- (adjacent to O-CHz) ~28.6

-CHz2- (central chain) ~25.9, 29.2, 29.3

Note: Predicted chemical shifts are based on computational models and may vary slightly from

experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 1,9-Nonanediol

diacrylate. The spectrum is characterized by strong absorptions corresponding to the carbonyl

and vinyl groups.

Table 3: Characteristic FT-IR Absorption Bands for 1,9-Nonanediol Diacrylate

Functional Group

Wavenumber (cm—?)

Description

C=0 stretch (ester) ~1720-1740 Strong, sharp absorption
C=C stretch (alkene) ~1635 Medium absorption

=C-H bend (alkene) ~1410 Medium absorption

C-O stretch (ester) ~1190 Strong absorption

C-H stretch (alkane) 2850-2930 Strong, sharp absorptions
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its identity. For 1,9-Nonanediol diacrylate (Molecular Weight:
268.35 g/mol ), Electron lonization (EI) would likely lead to fragmentation.

Table 4: Proposed Mass Spectrometry Fragmentation for 1,9-Nonanediol Diacrylate

m/z Proposed Fragment
268 [M]* (Molecular ion)

213 [M - CsHsO]*

197 [M - C3H302]*

141 [M - CeH1502]*

55 [CsHsO]* (Acryloyl cation)

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of 1,9-Nonanediol

diacrylate.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and *3C NMR spectra of 1,9-Nonanediol diacrylate.
Materials:

1,9-Nonanediol diacrylate sample

Deuterated chloroform (CDCIs) with 0.03% v/v Tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes and vial

Procedure:
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e Sample Preparation:

o In a clean, dry vial, dissolve approximately 20-30 mg of 1,9-Nonanediol diacrylate in 0.6-
0.7 mL of CDCls. Due to the viscosity of the sample, ensure thorough mixing by vortexing
or gentle agitation.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup (for a standard 400 MHz spectrometer):
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good
signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

[e]

Acquire the spectrum using a proton-decoupled pulse sequence.

o

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 3C.

(¢]

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

[¢]

Process the data similarly to the *H spectrum and reference the CDCIs signal to 77.16
ppm.
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FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of 1,9-Nonanediol diacrylate to identify its

functional groups.

Materials:

1,9-Nonanediol diacrylate sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Kimwipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:

o Place a small drop of 1,9-Nonanediol diacrylate directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

» Data Processing:

o

The software will automatically subtract the background spectrum.

[¢]

Perform baseline correction if necessary.

o

Label the significant peaks corresponding to the functional groups.
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e Cleaning:

o Thoroughly clean the ATR crystal with isopropanol and a Kimwipe after the measurement.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of 1,9-Nonanediol
diacrylate.

Materials:
e 1,9-Nonanediol diacrylate sample
o A suitable volatile solvent (e.g., methanol or acetonitrile)

e Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El, or
Electrospray lonization - ESI) and detector (e.g., Time-of-Flight - TOF, or Quadrupole).

Procedure (using Direct Inlet EI-MS):
e Sample Preparation:

o Dissolve a small amount of 1,9-Nonanediol diacrylate in a volatile solvent to a
concentration of approximately 1 mg/mL.

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.
o Set the ionization energy (for El, typically 70 eV).
o Set the mass range to be scanned (e.g., m/z 40-400).

e Sample Introduction:

o Introduce the sample into the ion source via a direct insertion probe or by injection if
coupled with a gas chromatograph.

o Data Acquisition and Analysis:
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o Acquire the mass spectrum.
o Identify the molecular ion peak and the major fragment ions.
o Analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic characterization of 1,9-
Nonanediol diacrylate.

Data Acquisition

Sample Preparation / Acquire 13C Spectrum Data Processing
Weigh Sample Dissolve in CDCI3. Transfer to NMR Tube - L | |Lourierirans orm; Reference Spectr3>—| Analyze & Assign Peaks
Acquire 1H Spectrum

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.
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Caption: FT-IR Spectroscopy Experimental Workflow.
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Caption: Mass Spectrometry Experimental Workflow.
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[https://www.benchchem.com/product/b034821#spectroscopic-characterization-of-1-9-
nonanediol-diacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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